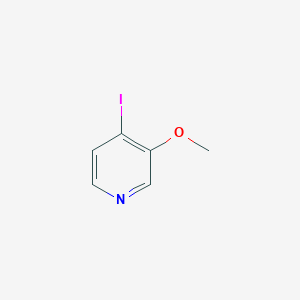

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine

Vue d'ensemble

Description

Molecular Structure Analysis

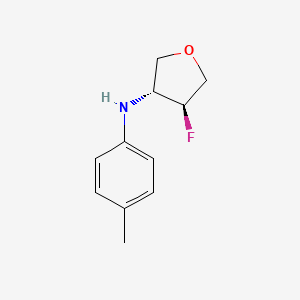

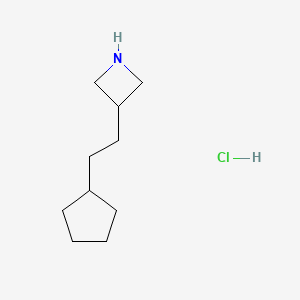

The molecular structure of 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring, a piperazine ring, and a difluoromethyl group . The InChI code for this compound is1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2 . Physical And Chemical Properties Analysis

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is a powder at room temperature . It has a molecular weight of 280.28 .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

One study delves into the pharmacokinetics, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor, highlighting the compound's rapid absorption and primary metabolism via hydroxylation, among other pathways. The study provides insights into the compound's elimination through both metabolic processes and renal clearance, showcasing its potential for treating type 2 diabetes (Sharma et al., 2012).

Antimicrobial Activity

Research on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-carbodithiodate moiety, indicates significant antimicrobial activity against a variety of microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Activity

A study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicates some compounds exhibit significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antiplatelet Activity

Piperazinyl-glutamate-pyrimidines have been identified as potent P2Y12 antagonists, displaying significant antiplatelet activity. These findings could lead to the development of new therapeutic agents for preventing thrombotic events (Parlow et al., 2009).

Solubility Improvement

Research focused on improving the solubility of 6-mercaptopurine via cocrystals and salts involving piperazine shows enhanced solubility, indicating a methodology for increasing oral bioavailability of certain pharmaceutical compounds (Xu et al., 2012).

Novel Herbicides

Investigations into dimethoxypyrimidines as novel herbicides reveal that certain derivatives exhibit high herbicidal activity, suggesting their potential use in agricultural applications (Nezu et al., 1996).

Mécanisme D'action

While the specific mechanism of action for 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is not detailed in the available literature, it is known that similar compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Propriétés

IUPAC Name |

4-(difluoromethyl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N4/c10-9(11)7-5-8(14-6-13-7)15-3-1-12-2-4-15/h5-6,9,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRUMTPTBUPTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)

![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)

![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)

![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)

![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)

![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)